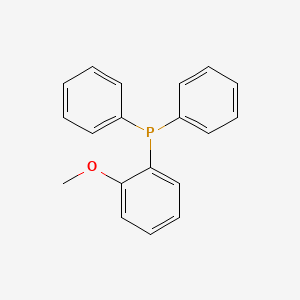

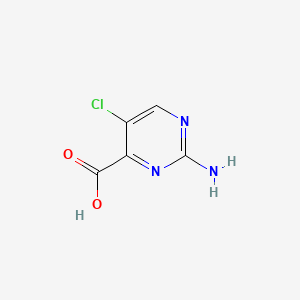

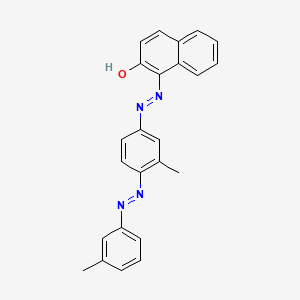

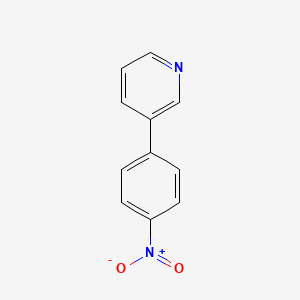

![molecular formula C12H9NS2 B1584921 Naphtho[1,2-d]thiazole, 2-(methylthio)- CAS No. 51769-43-8](/img/structure/B1584921.png)

Naphtho[1,2-d]thiazole, 2-(methylthio)-

説明

“Naphtho[1,2-d]thiazole, 2-(methylthio)-” is a heterocyclic compound. It has a molecular formula of C12H9NS and a molecular weight of 199.272 .

Synthesis Analysis

The synthesis of “Naphtho[1,2-d]thiazole, 2-(methylthio)-” involves two intermediates: 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene .Molecular Structure Analysis

The molecular structure of “Naphtho[1,2-d]thiazole, 2-(methylthio)-” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C12H9NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3 .Physical And Chemical Properties Analysis

“Naphtho[1,2-d]thiazole, 2-(methylthio)-” is a solid at 20 degrees Celsius . It has a melting point of 64.0 to 69.0 °C and a boiling point of 248 °C/20 mmHg . It is soluble in toluene and ethanol .科学的研究の応用

Antimicrobial Activity

- Scientific Field : Microbiology

- Summary of Application : The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a derivative of Naphtho[1,2-d]thiazole, 2-(methylthio)-, has been synthesized and studied for its antimicrobial activity .

- Methods of Application : Fluorescence microscopy was used to measure PNT’s uptake into microbial cells (strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA)), transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells, and a DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .

- Results or Outcomes : PNT was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased. This suggests that PNT is taken up by microbial cells, resulting in cell disruption, and it reveals that one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .

Fluorescent Probes and Cytotoxic Agents to Cancer Cells

- Scientific Field : Oncology

- Summary of Application : Naphth[1,2-d]imidazole compounds, which are derivatives of Naphtho[1,2-d]thiazole, 2-(methylthio)-, have been synthesized from β-lapachone and studied as potential bioactive heterocycle compounds to be used in several biomedical applications .

- Methods of Application : The optical properties and cytotoxic activity of these compounds against cancer cells were evaluated .

- Results or Outcomes : The compounds showed promising values for molar absorptivity coefficients (on the order of 10^3 to 10^4), intense fluorescence emissions in the blue region, and large Stokes shifts (20–103 nm) .

Spectrum Sensitization Added Dye in Photosensitive Material Industry

- Scientific Field : Material Science

- Summary of Application : 2-methyl-naphtho-(1, 2-d)thiazole is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . It is applied to enhance and improve color film’s light sensitivity and color sensitivity .

- Methods of Application : The synthesis of 2-methyl-naphtho-(1, 2-d)thiazole involves two intermediates: 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene .

Multitargeted Bioactive Molecules

- Scientific Field : Medicinal Chemistry

- Summary of Application : 2,4-Disubstituted thiazoles, which can be derived from Naphtho[1,2-d]thiazole, 2-(methylthio)-, have been studied as multitargeted bioactive molecules . They exhibit boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

- Methods of Application : The biological importance of recently developed 2,4-disubstituted thiazole derivatives was described . Various targets of 2,4-disubstituted thiazoles were also explored through which they induce biological effects .

- Results or Outcomes : The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .

Activator of KCa2 and KCa3.1 Potassium Channels

- Scientific Field : Pharmacology

- Summary of Application : Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a derivative of Naphtho[1,2-d]thiazole, 2-(methylthio)-, is a new activator of KCa2 and KCa3.1 potassium channels .

- Methods of Application : The compound was tested for its ability to activate these channels .

- Results or Outcomes : The results of this research are not readily available .

Synthesis of Spectrum Sensitization Added Dye

- Scientific Field : Material Science

- Summary of Application : 2-methyl-naphtho-(1, 2-d)thiazole is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . It is applied to enhance and improve color film’s light sensitivity and color sensitivity .

- Methods of Application : The synthesis of 2-methyl-naphtho-(1, 2-d)thiazole involves two intermediates: 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene .

Safety And Hazards

When handling “Naphtho[1,2-d]thiazole, 2-(methylthio)-”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .

将来の方向性

“Naphtho[1,2-d]thiazole, 2-(methylthio)-” has attracted interest due to its unique properties and various potential applications in a range of fields. It is used in the photosensitive material industry to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity . Future research may focus on enhancing the yield and reducing the production cost of this compound .

特性

IUPAC Name |

2-methylsulfanylbenzo[e][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS2/c1-14-12-13-11-9-5-3-2-4-8(9)6-7-10(11)15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJSBVUUUHBCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068670 | |

| Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[1,2-d]thiazole, 2-(methylthio)- | |

CAS RN |

51769-43-8 | |

| Record name | 2-(Methylthio)naphtho[1,2-d]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51769-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtho(1,2-d)thiazole, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051769438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphtho[1,2-d]thiazole, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

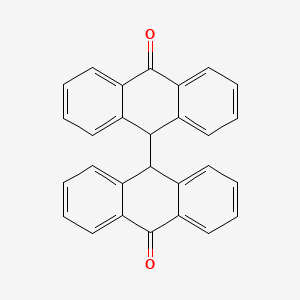

![4-Nitrobenzo[d]thiazole](/img/structure/B1584843.png)